molecular formula C10H12S B3050263 5,6,7,8-Tetrahydronaphthalene-2-thiol CAS No. 24634-91-1

5,6,7,8-Tetrahydronaphthalene-2-thiol

Cat. No. B3050263
CAS RN: 24634-91-1
M. Wt: 164.27 g/mol
InChI Key: HMSWNXYQGGMCCN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2-thiol is a chemical compound with the molecular formula C10H12S . It is used in various chemical reactions and has a molecular weight of 164.27 .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-thiol involves a mixture of Compound 50B (1.5 g, 6.5 mmol) and Zn powder (2.5 g, 38.2 mmol) in ethanol (10 mL). Concentrated HCl (10 mL) is dropped over a period of 30 minutes. After the mixture is stirred at 80 °C for 1 hour and cooled down to room temperature, it is filtered .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydronaphthalene-2-thiol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydronaphthalene-2-thiol has a boiling point of 161-162 °C (Press: 35 Torr) and a density of 1.103±0.06 g/cm3 (Predicted). Its pKa is predicted to be 6.94±0.20 .

Scientific Research Applications

Green Chemistry and Synthesis

5,6,7,8-Tetrahydronaphthalene-2-thiol plays a pivotal role in green chemistry. It is used in the construction of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC) derivatives via environmentally friendly techniques. This approach is significant for introducing multi-substituted benzenes compatible with bioactive molecules and for computational studies in drug design (Damera & Pagadala, 2023).

Precursor for Pharmaceutical Compounds

The compound serves as a precursor for the synthesis of thiazolidinones and benzothiazepinones, which demonstrate significant atropisomeric relationships. This synthesis pathway contributes to the development of novel pharmaceutical compounds (Drawanz et al., 2017).

Synthesis of Silicon-Based Drugs

It is also crucial in the development of silicon-based drugs. A notable application is its use in the alternative synthesis of the retinoid agonist disila-bexarotene, demonstrating its utility in medicinal chemistry (Büttner et al., 2007).

Tumor Inhibitory and Antioxidant Activity

5,6,7,8-Tetrahydronaphthalene-2-thiol derivatives show promise in tumor inhibition and antioxidant activities. Specific derivatives have been found to exhibit higher scavenging potency than ascorbic acid and show significant potency against liver cancer cells (Hamdy et al., 2013).

Antimicrobial Agents

The compound has been utilized to create potent antimicrobial agents. New tetrahydronaphthalene-sulfonamide derivatives, synthesized from this compound, have shown significant in vitro inhibitory activities against various bacterial strains (Mohamed et al., 2021).

Analgesic Applications

It has applications in the synthesis of triazoles and triazolothiadiazines with potential analgesic activities. These derivatives have been tested and shown promising results in pain relief (Turan-Zitouni et al., 1999).

Anti-inflammatory Properties

Derivatives of 5,6,7,8-Tetrahydronaphthalene-2-thiol have been explored for their anti-inflammatory and analgesic activities. New derivatives have shown significant effects in reducing inflammation and pain, indicating their potential in developing nonsteroidal anti-inflammatory drugs (Hamdy & Kamel, 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H319-H335-H332-H315-H312-H302, which indicate that it can cause serious eye irritation, respiratory irritation, harm if inhaled, skin irritation, harm in contact with skin, and harm if swallowed .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSWNXYQGGMCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507281
Record name 5,6,7,8-Tetrahydronaphthalene-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphthalene-2-thiol

CAS RN

24634-91-1
Record name 5,6,7,8-Tetrahydronaphthalene-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydronaphthalene-2-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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